molecular formula C16H19ClN2OS2 B2443896 N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954242-42-3

N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2443896
CAS No.: 954242-42-3
M. Wt: 354.91
InChI Key: ROYZYXOFSNOUQS-UHFFFAOYSA-N
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Description

N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazole rings, which contain both nitrogen and sulfur atoms, are versatile moieties known for their significant pharmacological properties and are prevalent in many bioactive molecules . This particular compound features a thiazole core substituted with a 3-chlorobenzylthio group and an N-butylacetamide chain, a structure designed for exploration in medicinal chemistry and drug discovery. Research Applications and Potential Value: Thiazole derivatives are extensively investigated for their diverse biological activities. Based on studies of highly similar analogues, this compound is primarily of interest for its potential anticancer and antimicrobial properties . In vitro studies on related structures have demonstrated efficacy against various human cancer cell lines, including lung, leukemia, ovarian, and prostate cancers, suggesting its value as a scaffold for developing novel oncotherapeutic agents . The mechanism of action for such compounds often involves the induction of apoptosis in cancer cells through caspase activation pathways . Concurrently, related acetamide-thiazole compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its utility in infectious disease research . The presence of the thiazole ring is critical as it often enhances biological activity by interacting with key enzymatic targets or disrupting microbial cell wall synthesis . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not classified as a drug or pharmaceutical and is not approved for diagnostic, therapeutic, or any human or veterinary use. The product must not be introduced into the human body or the environment.

Properties

IUPAC Name

N-butyl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-2-3-7-18-15(20)9-14-11-22-16(19-14)21-10-12-5-4-6-13(17)8-12/h4-6,8,11H,2-3,7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYZYXOFSNOUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 3-chlorobenzyl chloride with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then reacted with N-butylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms and cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Another thiazole derivative with similar biological activities.

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

Biological Activity

Overview

N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound has drawn significant attention due to its potential applications in various fields, particularly in medicinal chemistry, where it is being explored for antimicrobial, antiviral, and anticancer properties .

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is crucial for its biological activity. The presence of the 3-chlorobenzyl group enhances the compound's interaction with biological targets. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃OS
Molecular Weight293.82 g/mol
CAS Number954242-42-3
SolubilitySoluble in organic solvents

The mechanism of action of this compound is believed to involve the inhibition of specific enzymes and proteins that are essential for cellular processes in microorganisms and cancer cells. Preliminary studies suggest that this compound may disrupt metabolic pathways critical for cell survival and proliferation .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, a study reported that thiazole derivatives with similar structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, suggesting strong cytotoxic effects . The structure-activity relationship (SAR) analysis highlighted that modifications in the thiazole ring significantly influence anticancer activity, with electron-withdrawing groups enhancing potency.

Case Studies and Research Findings

Several studies have focused on the biological effects of thiazole derivatives:

  • Antimicrobial Studies : A systematic investigation into the antimicrobial activity of thiazole derivatives revealed that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced activity against resistant bacterial strains .
  • Antitumor Studies : Research involving SAR analysis indicated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic contacts as a primary mechanism of action .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-butyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving:
  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α-haloacetates under reflux conditions in ethanol or dioxane .
  • Acetamide coupling : Reaction of 2-aminothiazole intermediates with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to improve purity .
  • Thioether linkage introduction : Alkylation of thiol-containing intermediates with 3-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization : Yields (21–33%) can be enhanced by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride), reaction time (monitored via TLC), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts: thiazole C-H protons (δ 7.2–8.5 ppm), acetamide carbonyl (δ ~170 ppm), and 3-chlorobenzyl aromatic protons (δ 7.3–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., cleavage at the thioether bond) .
  • Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values indicate purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

  • Methodological Answer :
  • Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) during structural confirmation be systematically resolved?

  • Methodological Answer :
  • NMR reassessment : Verify solvent peaks (e.g., residual DMSO-d₆ at δ 2.50 ppm) and use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic pattern analysis : In MS, check for chlorine isotopic signatures (e.g., [M]:[M+2] ≈ 3:1 for single Cl atom) to distinguish molecular ions from adducts .
  • X-ray crystallography : Resolve ambiguities via single-crystal diffraction (SHELX refinement) to assign absolute configuration .

Q. What computational strategies effectively predict structure-activity relationships (SAR) for thiazole-acetamide derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., CDK9, EGFR), focusing on hydrogen bonding (acetamide carbonyl) and hydrophobic contacts (3-chlorobenzyl group) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and electron-withdrawing substituent effects to correlate with bioactivity .
  • MD simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories in GROMACS .

Q. How can researchers design experiments to elucidate the mechanism of action in specific biological targets?

  • Methodological Answer :
  • Target identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .
  • Enzyme inhibition kinetics : Measure IC₅₀ against purified enzymes (e.g., topoisomerase II) via fluorescence-based assays, analyzing Lineweaver-Burk plots for inhibition type .
  • Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes (e.g., apoptosis regulators Bax/Bcl-2) post-treatment .

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